N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide - 900292-41-3

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

Catalog Number: EVT-2893778
CAS Number: 900292-41-3
Molecular Formula: C21H13NO5S
Molecular Weight: 391.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S) 5-chloro-N-((2-oxo-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)-1,3-oxazolidine -5-yl) methyl) thiophene -2-carboxamide [, ]

Compound Description: This compound, also known as rivaroxaban, is a commonly used anticoagulant drug. It is a factor Xa inhibitor, preventing the formation of blood clots. [, , , , , ]

Relevance: Rivaroxaban shares several key structural features with N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide, including the thiophene-2-carboxamide moiety. Both compounds also feature a heterocyclic ring system linked to the thiophene ring, although the specific heterocycles differ (oxazolidinone in rivaroxaban, chromone in the target compound). [, ]

2. N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide []

Compound Description: This compound, known as Ivacaftor, is a drug used in the treatment of cystic fibrosis. It acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, improving its chloride channel function. []

Relevance: Although structurally distinct from the target compound, Ivacaftor is included here due to its role as a CFTR potentiator. The paper discussing Ivacaftor highlights the need for potentiators that do not interfere with CFTR correctors. This information could be relevant when considering potential therapeutic applications of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide, especially if it exhibits similar CFTR-modulating properties. []

3. 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid []

Compound Description: This compound is a CFTR corrector investigated for the treatment of cystic fibrosis. It aims to improve the cellular processing of the defective CFTR protein, particularly the ΔF508 mutation. []

Relevance: This CFTR corrector features a 2,2-difluoro-1,3-benzodioxol moiety, also present in the target compound N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide. This structural similarity suggests a possible relationship in their biological activity or target interactions. []

4. 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl), which might contribute to the modest reported efficacy of combination therapy in clinical trials. Here, we report the identification and characterization of potentiators that do not interfere with ∆F508-CFTR stability or corrector action. High-throughput screening and structure-activity analysis identified several classes of potentiators that do not impair corrector action, including tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles. The most potent compounds have an EC50 for ∆F508-CFTR potentiation down to 18 nM and do not reduce corrector efficacy in heterologous ∆F508-CFTR–expressing cells or primary cultures of ∆F508/∆F508 human bronchial epithelia. The ΔF508-CFTR potentiators also activated wild-type and G551D CFTR, albeit weakly. The efficacy of combination therapy for cystic fibrosis caused by the ∆F508 mutation may be improved by replacement of Ivacaftor with a potentiator that does not interfere with corrector action. []

Compound Description: This compound is another CFTR corrector under investigation for treating cystic fibrosis caused by the ΔF508 mutation. []

Relevance: Like the previous CFTR corrector, this compound also possesses the 2,2-difluoro-1,3-benzodioxol structural element, linking it to N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide and suggesting potential commonalities in their biological profiles. []

5. 4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid []

Compound Description: Known as ABBV-2222/GLPG2222, this compound is a potent and orally bioavailable CFTR corrector currently undergoing clinical trials for cystic fibrosis treatment. It shows significant improvements over existing correctors in terms of potency, efficacy, and drug-drug interaction profiles. []

Relevance: ABBV-2222/GLPG2222 shares striking structural similarities with the target compound, both possessing the 2,2-difluoro-1,3-benzodioxol unit and the chromone ring system. This strong structural resemblance hints at potentially comparable biological activities and interactions with CFTR or related targets. []

Properties

CAS Number

900292-41-3

Product Name

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide

Molecular Formula

C21H13NO5S

Molecular Weight

391.4

InChI

InChI=1S/C21H13NO5S/c23-19-13-4-1-2-5-14(13)27-21(22-20(24)17-6-3-9-28-17)18(19)12-7-8-15-16(10-12)26-11-25-15/h1-10H,11H2,(H,22,24)

InChI Key

OHFLQBBRDLXXIP-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC=CS5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.